molecular formula C19H34O10 B2800704 3-[(6-O-alpha-L-Arabinopyranosyl-beta-D-glucopyranosyl)oxy]-1-octene CAS No. 244775-53-9

3-[(6-O-alpha-L-Arabinopyranosyl-beta-D-glucopyranosyl)oxy]-1-octene

Cat. No. B2800704
M. Wt: 422.471
InChI Key: VXNMHZVTDWLWRX-XYUIXPILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[(6-O-alpha-L-Arabinopyranosyl-beta-D-glucopyranosyl)oxy]-1-octene” is a flavonoid glycoside . It is also known as Quer-3-Ara-Glc, Peltatoside, and quercetin-3-O-arabinoglucoside . This compound is a member of the oleanolic acid saponins and has anthelmintic activity .


Synthesis Analysis

The synthesis of this compound has been studied in the context of green tea leaves . The compound was isolated as an aroma precursor from the leaves of a green tea cultivar . The glycosides were separated by chromatographic isolation on Amberlite XAD-2, ODS flash chromatography, and finally HPLC .


Molecular Structure Analysis

The molecular structure of “3-[(6-O-alpha-L-Arabinopyranosyl-beta-D-glucopyranosyl)oxy]-1-octene” was confirmed by spectrometric analyses and by an enzymatic hydrolysis with glycosidase followed by GC-MS and HPLC analyses . The UV spectrum of the flavonol aglycone obtained from the ether fraction exhibited two major peaks at 367 nm (band I) and 266 nm (band II), which showed a flavonol skeleton .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-oct-1-en-3-yloxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O10/c1-3-5-6-7-10(4-2)28-19-17(25)15(23)14(22)12(29-19)9-27-18-16(24)13(21)11(20)8-26-18/h4,10-25H,2-3,5-9H2,1H3/t10?,11-,12+,13-,14+,15-,16+,17+,18-,19+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNMHZVTDWLWRX-XYUIXPILSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=C)OC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(C=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@H](CO2)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(6-O-alpha-L-Arabinopyranosyl-beta-D-glucopyranosyl)oxy]-1-octene

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